4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-26-17-10-6-15(7-11-17)21(25)22-20-18-12-27-13-19(18)23-24(20)16-8-4-14(2)5-9-16/h4-11H,3,12-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYVOFGYMMJDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article compiles diverse research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into distinct functional groups that contribute to its biological properties. The thieno[3,4-c]pyrazole moiety is known for its role in various pharmacological activities.
Research indicates that compounds similar to 4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many thieno derivatives act as enzyme inhibitors. For instance, they may inhibit kinases involved in cell signaling pathways.
- Antioxidant Properties : Some studies have suggested that related compounds possess antioxidant capabilities, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases.
Biological Activity Data
A summary of biological activities observed in studies involving this compound and similar derivatives is presented in the following table:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Research : A study demonstrated that 4-ethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
- Antimicrobial Activity : In a clinical setting, derivatives of thieno compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability, suggesting potential use as antimicrobial agents.
- Inflammation Models : In animal models of inflammation, the compound was shown to reduce paw edema significantly compared to control groups, indicating anti-inflammatory efficacy.
Vergleich Mit ähnlichen Verbindungen
Key Implications :
- The ethoxy group enhances solubility in organic solvents compared to the bromo analog, which may exhibit higher crystallinity due to stronger intermolecular interactions (e.g., halogen bonding) .
- The bromo substituent’s electron-withdrawing nature could alter binding affinities in biological targets, such as enzymes requiring electron-deficient aromatic interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
